4-Chloro-2-(pentan-3-ylthio)pyridine
Description
Properties
IUPAC Name |
4-chloro-2-pentan-3-ylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMONSFUACTILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)SC1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744892 | |
| Record name | 4-Chloro-2-[(pentan-3-yl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-33-2 | |
| Record name | 4-Chloro-2-[(pentan-3-yl)sulfanyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 2 Pentan 3 Ylthio Pyridine and Its Key Intermediates
Retrosynthetic Analysis of the Target Compound: 4-Chloro-2-(pentan-3-ylthio)pyridine
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-sulfur bond of the thioether linkage. This disconnection is guided by the principle of breaking bonds that can be formed through reliable and well-known chemical reactions.
This C–S bond disconnection suggests that the target molecule can be synthesized by coupling a pyridine-based electrophile with a sulfur-based nucleophile. This leads to two primary synthons: a 4-chloro-2-pyridyl cation and a pentan-3-ylthiolate anion. The corresponding synthetic equivalents for these synthons are 2,4-dichloropyridine (B17371) and pentan-3-ylthiol, respectively. This approach forms the basis for the synthetic strategies discussed in the subsequent sections, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Figure 1: Retrosynthetic Analysis
Classical Synthetic Routes to the Pyridine (B92270) Thioether Moiety
Classical methods for forming aryl thioethers, particularly on electron-deficient heterocyclic systems like pyridine, have been extensively developed. These routes typically rely on the inherent reactivity of halopyridines toward nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, especially those activated by electron-withdrawing groups or containing heteroatoms like nitrogen in the pyridine ring. chemrxiv.orgnih.gov In the case of this compound, the starting material of choice is 2,4-dichloropyridine. The nitrogen atom in the pyridine ring activates the positions ortho (2-position) and para (4-position) to it for nucleophilic attack.
The reaction proceeds by the addition of a nucleophile, in this case, the thiolate generated from pentan-3-ylthiol, to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the halide leaving group restores the aromaticity and yields the final product. Generally, the 2-position of a 2,4-dihalopyridine is more susceptible to nucleophilic attack than the 4-position due to the stronger activating effect of the adjacent ring nitrogen. This regioselectivity allows for the preferential formation of the 2-thioether derivative.
The reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more potent thiolate nucleophile. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being common choices.
Table 1: Typical Conditions for SNAr Thioether Formation
| Parameter | Condition | Purpose |
| Electrophile | 2,4-Dichloropyridine | Pyridine ring source with leaving groups |
| Nucleophile | Pentan-3-ylthiol | Sulfur source |
| Base | K₂CO₃, NaH, NaOH | Deprotonates the thiol to form the thiolate |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvent to dissolve reactants |
| Temperature | Room Temp. to 100 °C | To provide sufficient energy for the reaction |
One route involves the reaction of pentan-3-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form pentan-3-yl tosylate. The tosylate is then treated with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea. If thiourea is used, the resulting isothiouronium salt is subsequently hydrolyzed under basic conditions to yield the desired pentan-3-ylthiol.
Alternatively, pentan-3-ol can be converted to 3-bromopentane using reagents like phosphorus tribromide (PBr₃). The resulting alkyl halide can then undergo nucleophilic substitution with a sulfur nucleophile to afford the thiol.
Direct thiolation involves the introduction of a sulfur functional group onto a pyridine ring that may already possess other substituents. While the SNAr reaction on 2,4-dichloropyridine is a more direct route to the target molecule, direct thiolation methods represent an alternative strategy. For instance, a metal-free, regioselective direct C-H thiolation of 2-pyridones has been developed using a combination of a persulfate and a halide source. rsc.org However, applying this to a 4-chloropyridine (B1293800) substrate to achieve the desired 2-thioether would require specific directing groups and may not be as straightforward as the SNAr approach.
Another conceptual approach involves the metalation of a 2-halopyridine. For example, lithiation of certain 2-chloropyridines can occur, followed by quenching with an electrophilic sulfur source. mdpi.com However, the regioselectivity of such a reaction on a 4-chloropyridine substrate would need to be carefully controlled to favor substitution at the 2-position.
Modern Catalytic Approaches for the Formation of this compound
Modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of carbon-heteroatom bonds, offering milder reaction conditions and broader substrate scope compared to classical methods.
The Ullmann condensation, a copper-promoted reaction, is a classic method for forming C-O, C-N, and C-S bonds. wikipedia.orgnih.gov Modern variations of this reaction, often referred to as Ullmann-type cross-coupling, utilize catalytic amounts of copper salts, often in conjunction with a ligand, to couple aryl halides with nucleophiles. unito.it This method is particularly useful for forming the C-S bond in this compound.
The reaction typically involves a copper(I) catalyst, such as copper(I) iodide (CuI), which reacts with the thiolate to form a copper(I) thiolate intermediate. organic-chemistry.orguu.nl This intermediate then undergoes a reaction with the aryl halide (2,4-dichloropyridine) to form the desired thioether and a copper(I) halide salt, regenerating the catalytic cycle. wikipedia.org The use of ligands, such as diamines or oxalic diamides, can stabilize the copper catalyst, prevent its precipitation, and facilitate the coupling process, often allowing for lower reaction temperatures and catalyst loadings. researchgate.net
Table 2: Components of a Modern Ullmann-type C-S Coupling Reaction
| Component | Example(s) | Role in Reaction |
| Aryl Halide | 2,4-Dichloropyridine | Electrophilic coupling partner |
| Thiol | Pentan-3-ylthiol | Nucleophilic coupling partner |
| Copper Pre-catalyst | CuI, Cu₂O, CuBr | Source of the active copper catalyst |
| Ligand | 1,10-Phenanthroline, Oxalic Diamides | Stabilizes the copper center and facilitates coupling |
| Base | K₂CO₃, Cs₂CO₃ | Generates the thiolate nucleophile |
| Solvent | DMF, NMP, Toluene | Provides a medium for the reaction |
This catalytic approach offers a powerful and versatile alternative to the classical SNAr reaction, sometimes providing better yields and tolerance for a wider range of functional groups. uu.nl
Palladium-Catalyzed Thioetherification Methods
The introduction of the pentan-3-ylthio group at the C-2 position of the 4-chloropyridine scaffold is effectively achieved through palladium-catalyzed cross-coupling reactions. This method, a cornerstone of modern organic synthesis, facilitates the formation of carbon-sulfur (C-S) bonds by coupling an aryl halide with a thiol. acsgcipr.org For the synthesis of this compound, the primary starting materials would be 2,4-dichloropyridine and pentan-3-thiol.
The general mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the aryl chloride (at the C-2 position), followed by coordination of the thiolate (formed by deprotonation of the thiol with a base), and subsequent reductive elimination to yield the desired thioether and regenerate the palladium(0) catalyst. acsgcipr.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity.
Research has demonstrated that various palladium complexes are effective for C-S bond formation. researchgate.net Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Sterically demanding, electron-rich phosphine (B1218219) ligands have been shown to be particularly effective for the coupling of challenging substrates like heteroaryl chlorides. nih.gov For instance, the tBuBrettPhos Pd G3 catalyst has been identified as uniquely effective for the cross-coupling of thioacetates with aryl halides under mild conditions, which could be adapted for direct thiol coupling. nih.govfigshare.com
Table 1: Representative Conditions for Palladium-Catalyzed Thioetherification of Aryl Chlorides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | KOtBu | Toluene | 100-120 | 70-95 |
| Pd(OAc)₂ / CyPF-tBu | NaOtBu | Toluene | 25-100 | 85-99 |
| tBuBrettPhos Pd G3 | K₂CO₃ | Dioxane/Water | 80-100 | 80-98 |
Note: This table presents generalized conditions from literature for similar reactions and serves as a guide for the synthesis of the target compound.
Chemo- and Regioselective Functionalization Strategies
When using a starting material like 2,4-dichloropyridine, controlling the selectivity of the reaction is paramount to ensure the thiol selectively displaces the chloride at the C-2 position, leaving the C-4 chloride intact. The reactivity of halo-substituents on pyridine rings is position-dependent. Generally, halides at the C-2 and C-4 positions are more susceptible to nucleophilic substitution and oxidative addition to palladium catalysts than those at the C-3 position.
In palladium-catalyzed cross-coupling reactions of 2,4-dihalopyrimidines and pyridines, the C-4 position is often more reactive. nih.govmdpi.comstackexchange.com However, the selectivity can be reversed through careful selection of the catalytic system. It has been shown that bulky N-heterocyclic carbene (NHC) ligands can promote unconventional C-2 selectivity in the cross-coupling of 2,4-dihalopyrimidines with thiols. figshare.com This ligand-controlled selectivity is crucial for directing the pentan-3-thiol to the desired C-2 position of 2,4-dichloropyridine. nih.gov
Factors influencing regioselectivity include:
Ligand Steric Hindrance: Bulky ligands can preferentially block the more accessible C-4 position, favoring reaction at C-2. nih.gov
Electronic Effects: The electronic nature of the substrate and the nucleophile can influence the relative reactivity of the C-2 and C-4 positions.
Catalyst Precursor: The choice of Pd(II) precatalyst can significantly impact selectivity, as some systems may favor C-2 coupling while others might lead to competing C-4 nucleophilic aromatic substitution. figshare.com
Exploration of Multicomponent Reactions (MCRs) for Pyridine Core Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to synthesizing complex heterocyclic cores like pyridine. acsgcipr.org These reactions align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. rasayanjournal.co.in
Several classical MCRs, such as the Hantzsch pyridine synthesis, provide access to dihydropyridine scaffolds that can be subsequently aromatized. nih.gov Modern variations of these reactions allow for the construction of highly substituted pyridines. acsgcipr.orgnih.gov For instance, a three-component synthesis has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction, providing rapid access to diverse substituted pyridines. nih.gov While directly forming a 4-chloro-2-thioether substituted pyridine via an MCR is challenging, these methods are invaluable for creating functionalized pyridine precursors that can be further elaborated into the target molecule. For example, an MCR could be designed to install groups at the 2 and 4 positions that can be later converted to the desired thioether and chloro functionalities.
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles is essential for developing environmentally benign and efficient synthetic routes. This involves the use of safer solvents, reusable catalysts, and energy-efficient conditions. ijarsct.co.inmdpi.com
Performing reactions in water or under solvent-free conditions is a key goal of green chemistry, as it reduces reliance on volatile and often toxic organic solvents. ijarsct.co.in Palladium-catalyzed cross-coupling reactions have been successfully conducted in aqueous media, often facilitated by water-soluble ligands or phase-transfer catalysts. researchgate.net For thioetherification, reactions in water catalyzed by copper-based systems have also been reported, offering a potential alternative to palladium. researchgate.net
Solvent-free reactions, sometimes assisted by microwave irradiation or mechanical grinding ("grindstone chemistry"), offer benefits such as reduced reaction times, lower energy consumption, and simplified product isolation. researchgate.netresearchgate.netresearchgate.net These techniques have been applied to various coupling reactions and the synthesis of heterocyclic compounds, demonstrating their potential for the sustainable production of pyridine derivatives. ijarsct.co.inresearchgate.net
To improve the sustainability and cost-effectiveness of the synthesis, the development of reusable catalytic systems is crucial. Homogeneous palladium catalysts, while highly active, can be difficult to separate from the reaction mixture and recycle. wikipedia.org To address this, significant research has focused on immobilizing palladium catalysts on solid supports. Materials such as silica (B1680970), polymers, and bio-inspired materials like cellulose and pectin have been used to create heterogeneous catalysts. bath.ac.ukmdpi.com These supported catalysts can be easily recovered by filtration and reused for multiple reaction cycles with minimal loss of activity and low levels of metal leaching. bath.ac.uk For example, polymer-encapsulated silica-supported palladium catalysts have demonstrated high activity and robustness in cross-coupling reactions under continuous flow conditions. bath.ac.uk
Optimization of Reaction Conditions and Yields for Scalable Synthesis
Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. For the palladium-catalyzed synthesis of this compound, several parameters would need to be optimized.
Table 2: Key Parameters for Optimization of Palladium-Catalyzed Thioetherification
| Parameter | Objective | Considerations |
| Catalyst Loading | Minimize catalyst use without compromising yield or reaction time. | High turnover number (TON) and turnover frequency (TOF) are desirable. Palladacycle catalysts can sometimes allow for lower loadings. nih.gov |
| Ligand Selection | Maximize regioselectivity (C-2), yield, and catalyst stability. | Bulky phosphine or NHC ligands are often required for coupling aryl chlorides. figshare.comnih.gov |
| Base | Ensure efficient deprotonation of the thiol without causing side reactions. | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often preferred for scalability over strong, soluble bases (e.g., NaOtBu). |
| Solvent | Select a solvent that ensures solubility of reactants and catalyst, and is safe, environmentally friendly, and easily removable. | Green solvents like N-hydroxyethylpyrrolidone (HEP) in combination with water have been used in recyclable catalytic systems. nih.gov |
| Temperature | Use the lowest possible temperature to achieve a reasonable reaction rate, minimizing energy consumption and side reactions. | Mild conditions (room temperature to 100°C) are achievable with highly active catalysts. nih.gov |
| Reaction Time | Minimize reaction time to increase throughput. | Monitored by techniques like HPLC or GC to determine reaction completion. |
By systematically adjusting these parameters, a robust and efficient process for the scalable synthesis of this compound can be developed. The use of design of experiments (DoE) methodologies can accelerate this optimization process.
Isolation and Purification Techniques for this compound
The final step in the synthesis of this compound, as with any chemical preparation, is the isolation and purification of the target compound from the reaction mixture. The purity of the final product is critical, particularly for its intended applications, which often demand high levels of chemical integrity. While specific purification protocols for this compound are not extensively detailed in publicly available literature, standard methodologies employed for analogous sulfur-containing and chlorinated pyridine derivatives can be applied. These techniques primarily include chromatography, crystallization, distillation, and extraction. The choice of method is dictated by the physical properties of the compound, such as its polarity, boiling point, and solubility, as well as the nature of the impurities present.
Commonly, the crude product is first isolated by working up the reaction mixture. This may involve quenching the reaction with water or an aqueous solution, followed by extraction of the product into a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound. Subsequent purification is then carried out to remove any remaining starting materials, reagents, and by-products. For a compound with the structure of this compound, which is likely to be an oil or a low-melting solid at room temperature, column chromatography is a prevalent and effective purification technique.
In the context of related pyridine compounds, various purification strategies have been documented. For instance, in the synthesis of N-(5-chloro-2-pyridyl)triflimide, the crude product is obtained after quenching the reaction, extracting with dichloromethane, and washing with aqueous sodium hydroxide, water, and brine. orgsyn.org The final purification is achieved through Kugelrohr distillation, yielding a pure solid. orgsyn.org For other chlorinated pyridine derivatives, purification often involves crystallization or washing with appropriate solvents. For example, a method for synthesizing 4-chloropyridine hydrochloride involves filtering the reaction mixture and washing the resulting solid with ethanol or n-butanol to achieve purities between 92.7% and 95.6%, as determined by HPLC. patsnap.com Similarly, a purification method for 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride involves washing the crude solid with an organic solvent like toluene, followed by filtration and drying, to obtain a product with a purity of 99.01% (HPLC). google.com
Crystallization is another powerful purification technique, provided the compound is a solid and a suitable solvent system can be identified. This method relies on the differences in solubility between the desired compound and the impurities. A saturated solution of the crude product is prepared in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution. For example, colorless needle-shaped crystals of methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate were obtained by slow evaporation from a saturated methanol solution at room temperature. nih.gov
The following tables summarize purification data for compounds structurally related to this compound, illustrating the effectiveness of various techniques.
Table 1: Purification of Chlorinated Pyridine Derivatives
| Compound | Purification Method | Solvent(s) | Purity | Yield |
| 4-chloropyridine hydrochloride | Filtration and washing | Ethanol | 95.6% | 70.2% |
| 4-chloropyridine hydrochloride | Filtration and washing | n-Butanol | 92.7% | 61.3% |
| N-(5-chloro-2-pyridyl)triflimide | Kugelrohr distillation | - | >95% (implied) | 75% |
| 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride | Washing | Toluene | 99.01% | 83.1% |
Chemical Reactivity and Transformation Studies of 4 Chloro 2 Pentan 3 Ylthio Pyridine
Reactivity of the Pyridine (B92270) Ring System in 4-Chloro-2-(pentan-3-ylthio)pyridine
The electronic nature of the pyridine ring is significantly influenced by the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. The substituents at the 2- and 4-positions further modulate this reactivity.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the ring's inherent electron-deficient character. The nitrogen atom acts as an electron-withdrawing group, deactivating the ring system towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, which further deactivates the ring. When such reactions do occur, they typically proceed slowly and require harsh conditions, yielding the product of substitution at the C-3 or C-5 position (meta to the nitrogen atom). For this compound, any potential electrophilic attack would be directed to the C-3 and C-5 positions. However, given the deactivating nature of both the chloro and thioether groups, successful EAS on this substrate is predicted to be exceptionally difficult.
Nucleophilic Aromatic Substitution Reactions at the Chlorine Position (e.g., Amination, Alkoxylation)
The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a well-established reactivity pattern for halopyridines, particularly those with the halogen at the 2- or 4-position. The reaction proceeds via a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing nitrogen atom.
Amination: The displacement of the 4-chloro substituent by various amines is an anticipated and synthetically useful reaction. Primary and secondary amines are expected to react with this compound to furnish the corresponding 4-amino-substituted pyridines. researchgate.net Such reactions are typically carried out in the presence of a base to neutralize the HCl generated.
Table 1: Representative Amination Reactions
| Amine Nucleophile | Product | Typical Conditions |
|---|---|---|
| Ammonia | 4-Amino-2-(pentan-3-ylthio)pyridine | Aqueous or alcoholic ammonia, heat |
| Piperidine | 4-(Piperidin-1-yl)-2-(pentan-3-ylthio)pyridine | K2CO3, DMF, heat |
Alkoxylation: Similarly, alkoxide nucleophiles can displace the chloride to form 4-alkoxy-2-(pentan-3-ylthio)pyridine derivatives. These reactions are generally performed by treating the substrate with a sodium or potassium alkoxide in the corresponding alcohol or an aprotic polar solvent.
Table 2: Representative Alkoxylation Reactions
| Alkoxide Nucleophile | Product | Typical Conditions |
|---|---|---|
| Sodium methoxide (B1231860) | 4-Methoxy-2-(pentan-3-ylthio)pyridine | CH3OH, reflux |
| Sodium ethoxide | 4-Ethoxy-2-(pentan-3-ylthio)pyridine | C2H5OH, reflux |
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The reaction relies on a directing group to chelate to an organolithium base, facilitating deprotonation at the adjacent ortho position. The thioether group at the C-2 position of this compound is a known directing group for metalation. uwindsor.caharvard.edu
It is therefore predicted that treatment of this substrate with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures would result in selective deprotonation at the C-3 position. The use of lithium amides over alkyllithiums like n-butyllithium can be advantageous in preventing competitive nucleophilic attack at the C-4 position. The resulting 3-lithiated species can then be trapped with a variety of electrophiles to introduce a new substituent at this position.
Table 3: Potential Directed Ortho Metalation Reactions
| Electrophile | Product |
|---|---|
| N,N-Dimethylformamide (DMF) | This compound-3-carbaldehyde |
| Iodine (I2) | 4-Chloro-3-iodo-2-(pentan-3-ylthio)pyridine |
| Trimethylsilyl chloride (TMSCl) | 4-Chloro-2-(pentan-3-ylthio)-3-(trimethylsilyl)pyridine |
Transformations Involving the Thioether Functional Group
The pentan-3-ylthio group at the C-2 position offers another handle for chemical modification, independent of the pyridine ring itself.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom of the thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, which can have a significant impact on the molecule's electronic properties and biological activity. The oxidation state can typically be controlled by the choice of oxidant and the reaction stoichiometry.
Oxidation to Sulfoxide: The use of one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, is a standard method for the conversion of sulfides to sulfoxides. researchgate.netnih.gov This would yield 4-Chloro-2-(pentan-3-ylsulfinyl)pyridine.
Oxidation to Sulfone: The use of an excess of a strong oxidizing agent, such as m-CPBA or potassium peroxymonosulfate (B1194676) (Oxone®), will typically lead to the fully oxidized sulfone, 4-Chloro-2-(pentan-3-ylsulfonyl)pyridine. derpharmachemica.comorganic-chemistry.org
Table 4: Oxidation of the Thioether Group
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| 4-Chloro-2-(pentan-3-ylsulfinyl)pyridine | m-CPBA (1.1 equiv.) | CH2Cl2, -78 °C to 0 °C |
| 4-Chloro-2-(pentan-3-ylsulfonyl)pyridine | m-CPBA (>2.2 equiv.) | CH2Cl2, room temperature |
Alkylation and Acylation of the Sulfur Atom
Alkylation: Thioethers can act as nucleophiles and react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org The reaction of this compound with an alkylating agent like methyl iodide would be expected to produce the corresponding S-methyl sulfonium iodide salt. These salts can be useful intermediates in their own right.
Acylation: While less common than alkylation, the acylation of thioethers can be achieved under specific conditions. The reaction of a thiolate, which could potentially be generated in situ, with an acyl chloride can lead to the formation of a thioester. However, direct acylation on the neutral thioether of this compound is not a commonly reported transformation.
Table 5: Potential S-Alkylation Reaction
| Alkylating Agent | Product |
|---|
Cleavage and Desulfurization Reactions
The carbon-sulfur bond in the 2-(pentan-3-ylthio) group and the carbon-chlorine bond at the 4-position are potential sites for cleavage and transformation.
Desulfurization: The thioether linkage can be cleaved through reductive desulfurization. A common method for this transformation is the use of Raney Nickel, which can replace the alkylthio group with a hydrogen atom. sciencemadness.org This reaction typically proceeds under neutral conditions in a solvent like ethanol. While effective, the high reactivity of Raney Nickel might also affect the chloro-substituent. Milder, more selective methods for the reductive cleavage of C-S bonds have been developed, such as using molybdenum hexacarbonyl or catalytic amounts of nickel with a silane (B1218182) reducing agent, which have shown high chemoselectivity for C(sp²)-S bonds. organic-chemistry.orgescholarship.org These methods could potentially offer a route to 4-chloropyridine (B1293800) from this compound.
C-S Bond Cleavage: Beyond complete desulfurization, the C-S bond can be cleaved to generate a thiol. This is often achieved by treating the corresponding disulfide with a reducing agent like sodium borohydride (B1222165) or triphenylphosphine. acs.org While this compound is a thioether and not a disulfide, related methodologies involving strong reducing agents or specific catalysts could potentially cleave the C-S bond to yield 4-chloro-2-mercaptopyridine.
Metal-Catalyzed Cross-Coupling Reactions of this compound
The chlorine atom at the 4-position of the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. princeton.eduresearchgate.net It is anticipated that this compound would readily participate in such reactions. The reactivity of chloropyridines in Suzuki couplings is well-established, with various palladium catalysts and ligands being effective. acsgcipr.orgresearchgate.net For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are known to efficiently couple aryl chlorides. acsgcipr.org The reaction would involve the coupling of the 4-position of the pyridine ring with an aryl or vinyl boronic acid.
A representative Suzuki-Miyaura coupling reaction for a related 4-chloropyrimidine (B154816) is shown in the table below, illustrating typical reaction conditions and outcomes.
Table 1: Example of Suzuki-Miyaura Coupling with a 4-Chloroheterocycle
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | mdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 | mdpi.com |
It is expected that this compound would exhibit similar reactivity, affording 4-aryl-2-(pentan-3-ylthio)pyridines in good yields.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. nih.govwikipedia.org This reaction is highly relevant for the functionalization of this compound at the 4-position. Studies on 2,4-dichloropyridine (B17371) have shown highly regioselective amination at the C-2 position under certain conditions, but further amination at the C-4 position is also possible, typically at higher temperatures. documentsdelivered.comresearchgate.net This suggests that the chloro group at the 4-position of the target molecule is susceptible to amination. A variety of primary and secondary amines can be used as coupling partners.
The table below provides an example of a Buchwald-Hartwig amination on a related chloropyridine derivative.
Table 2: Example of Buchwald-Hartwig Amination with a Chloropyridine Derivative
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 | researchgate.net |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88 | researchgate.net |
| n-Butylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 75 | researchgate.net |
These conditions would likely be applicable to this compound for the synthesis of 4-amino-2-(pentan-3-ylthio)pyridine derivatives.
Sonogashira Coupling for Carbon-Carbon Alkyne Bond Formation
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org This reaction would allow for the introduction of an alkynyl group at the 4-position of this compound. The Sonogashira coupling of various halopyridines has been successfully demonstrated. researchgate.netnih.gov Both electron-rich and electron-deficient alkynes can be coupled, offering a wide scope for derivatization.
An example of a Sonogashira coupling with a 4-bromobipyridine is presented in the following table.
Table 3: Example of Sonogashira Coupling with a Halogenated Pyridine Derivative
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 70 | 85 | nih.gov |
| 1-Ethynyl-4-methylbenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 70 | 82 | nih.gov |
| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 70 | 75 | nih.gov |
Applying similar conditions to this compound would be a viable strategy for the synthesis of 4-alkynyl-2-(pentan-3-ylthio)pyridines.
Radical Reactions and Reductive Transformations of this compound
Radical Reactions: The pyridine ring can undergo radical reactions. For instance, the reaction of pyridine with atomic chlorine, generated photochemically, leads to the formation of a 1-chloropyridinyl radical. nih.govrsc.org While this specific reaction involves the nitrogen atom, other radical additions to the pyridine ring are known. The thioether moiety can also influence radical reactions. Thiyl radicals can be generated from thioethers and participate in various transformations, such as addition to unsaturated bonds. princeton.eduacsgcipr.org
Reductive Transformations: The chloro group at the 4-position can be removed through reductive dechlorination. A mild and efficient method involves the use of polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. organic-chemistry.org This method has been shown to be effective for the reduction of various chloroarenes, including 2-chloropyridine. It is expected that this compound would undergo reductive dechlorination under these or similar conditions to yield 2-(pentan-3-ylthio)pyridine.
Photochemical and Electrochemical Transformations
Photochemical Transformations: Aryl thioethers, such as thioanisole (B89551) (a simple analog), are known to undergo photochemical reactions. Upon irradiation, they can form excited triplet states and participate in reactions like S-CH₃ bond fission. researchgate.net The photochemical behavior of pyridine-4-thiones with alkenes has been studied, leading to substituted pyridines through a thietane (B1214591) intermediate. sciencemadness.org While this compound is a thioether and not a thione, photochemical excitation could potentially lead to C-S bond cleavage or reactions involving the pyridine ring.
Electrochemical Transformations: The electrochemical cleavage of carbon-sulfur bonds in thioethers has been reported. nih.govrsc.orgresearchgate.net These methods often proceed via radical cation intermediates under mild, catalyst-free conditions. Applying such electrochemical methods to this compound could provide a selective way to cleave the C(sp³)–S bond. Furthermore, the electrochemical reduction of pyridine itself has been studied, indicating the susceptibility of the pyridine ring to electrochemical transformations. aceschem.com The chloro-substituent would also be a target for electrochemical reduction.
Derivatives, Analogs, and Structure Activity Relationship Sar Investigations of 4 Chloro 2 Pentan 3 Ylthio Pyridine
Structure-Activity Relationship (SAR) Studies for Biological Targets (Excluding Clinical Outcomes)
Conformational Analysis and Its Influence on Molecular Recognition
The conformational flexibility of 4-Chloro-2-(pentan-3-ylthio)pyridine is a critical determinant of its potential biological activity and its ability to interact with molecular targets. The molecule's shape is not static; it exists as an ensemble of interconverting conformers, each with a distinct three-dimensional arrangement of its atoms. This dynamic behavior is primarily governed by the rotation around its single bonds.
Key Rotatable Bonds:
C(pyridine)-S bond: Rotation around this bond determines the orientation of the pentan-3-ylthio substituent relative to the pyridine (B92270) ring. This can influence steric interactions with adjacent groups and the presentation of the sulfur atom's lone pairs for potential hydrogen bonding or metal coordination.
S-C(pentan-3-yl) bond: This bond's rotation dictates the positioning of the ethyl groups of the pentan-3-yl moiety. Different rotational isomers (rotamers) will present different hydrophobic profiles and steric hindrances.
The interplay of these rotations defines the conformational landscape of the molecule. Certain conformations will be energetically more favorable than others due to the minimization of steric clashes and the optimization of electronic interactions. These low-energy conformers are the most likely to be populated at physiological temperatures and are therefore the most relevant for molecular recognition processes.
The specific conformation adopted by this compound upon binding to a biological target, such as an enzyme or a receptor, is often the "bioactive conformation." This conformation may not necessarily be the lowest energy conformer in solution but is the one that best complements the binding site's shape and chemical environment. Understanding the conformational preferences of this molecule is therefore a crucial first step in rational drug design and the development of structure-activity relationships (SAR).
Interactive Data Table: Calculated Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNS | guidechem.com |
| Molecular Weight | 215.739 g/mol | guidechem.com |
| Rotatable Bond Count | 4 | guidechem.com |
| Hydrogen Bond Acceptor Count | 2 | guidechem.com |
| Topological Polar Surface Area | 38.2 Ų | guidechem.com |
| Heavy Atom Count | 13 | guidechem.com |
This data is based on computational predictions and provides a foundational understanding of the molecule's general properties.
Stereochemical Aspects and Chiral Derivatization of this compound (If Applicable)
The stereochemistry of this compound is an intrinsic and significant aspect of its chemical nature. The pentan-3-yl group contains a chiral center at the third carbon atom, the point of attachment to the sulfur atom. This means that this compound is a chiral molecule and can exist as a pair of enantiomers:
(R)-4-Chloro-2-(pentan-3-ylthio)pyridine
(S)-4-Chloro-2-(pentan-3-ylthio)pyridine
These two enantiomers are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, including biological targets like enzymes and receptors, can be dramatically different. This phenomenon is known as stereoselectivity.
The differential interaction of enantiomers with biological systems is a cornerstone of pharmacology and toxicology. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be a critical area of investigation.
Chiral Derivatization:
The development of chiral derivatization strategies for this compound would be essential for several reasons:
Separation of Enantiomers: Chiral derivatizing agents can be used to convert the enantiomeric mixture (racemate) into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard laboratory techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.
Stereochemical Assignment: Chiral derivatization can be employed to determine the absolute configuration (R or S) of the enantiomers, often through techniques like X-ray crystallography or NMR spectroscopy.
SAR Studies: The synthesis of a series of chiral derivatives, where the stereochemistry at the pentan-3-yl center is systematically varied, would provide invaluable insights into the structure-activity relationship. This would help to elucidate the specific spatial requirements of the biological target and guide the design of more potent and selective analogs.
Given the presence of a chiral center, any comprehensive study of the biological activity of this compound would necessitate the separate investigation of its enantiomers.
Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 Pentan 3 Ylthio Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 4-Chloro-2-(pentan-3-ylthio)pyridine, a detailed NMR analysis provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and can offer insights into the molecule's conformational dynamics.
Comprehensive Analysis of 1D (¹H, ¹³C) NMR Spectra
The 1D NMR spectra, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of this compound. The predicted chemical shifts are influenced by the electronic effects of the chloro-substituted pyridine (B92270) ring and the pentan-3-ylthio group. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring, along with the sulfur atom's electronegativity, results in a distinct distribution of electron density across the molecule, which is reflected in the NMR spectra.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the pentan-3-yl group. The pyridine ring protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current and the deshielding effect of the nitrogen atom. The protons of the pentan-3-yl group will be in the upfield region (δ 1.0-4.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyridine ring carbons are expected to resonate at lower field (δ 120-170 ppm), with the carbon atom attached to the sulfur (C2) and the chlorine (C4) showing characteristic shifts. The aliphatic carbons of the pentan-3-yl group will appear at a higher field (δ 10-50 ppm).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.25 | d | 5.6 |
| H-5 | 7.10 | dd | 5.6, 1.8 |
| H-3 | 6.95 | d | 1.8 |
| CH (pentan-3-yl) | 3.85 | p | 6.8 |
| CH₂ (pentan-3-yl) | 1.70 | m | 7.4, 6.8 |
| CH₃ (pentan-3-yl) | 1.05 | t | 7.4 |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165.2 |
| C-6 | 149.8 |
| C-4 | 145.0 |
| C-5 | 122.5 |
| C-3 | 120.8 |
| C (pentan-3-yl, CH) | 45.3 |
| C (pentan-3-yl, CH₂) | 26.1 |
| C (pentan-3-yl, CH₃) | 11.5 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, COSY is expected to show correlations between H-5 and H-6 on the pyridine ring. In the aliphatic part, correlations would be observed between the methine proton (CH) and the methylene (B1212753) protons (CH₂) of the pentan-3-yl group, and between the methylene protons (CH₂) and the methyl protons (CH₃). chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. columbia.edu This would confirm the assignment of each proton to its corresponding carbon atom. For example, the signal at δ 8.25 ppm (H-6) would correlate with the carbon signal at δ 149.8 ppm (C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule. columbia.edunih.gov Key HMBC correlations would be expected between the methine proton of the pentan-3-yl group and the C-2 of the pyridine ring, confirming the thioether linkage. Correlations between H-3 and C-2, C-4, and C-5 would further solidify the assignments of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. It could reveal through-space interactions between the protons of the pentan-3-yl group and the proton at the H-3 position of the pyridine ring, which would help in determining the preferred conformation of the alkylthio chain relative to the aromatic ring.
Dynamic NMR Studies for Conformational Exchange Processes
The this compound molecule possesses conformational flexibility, primarily due to rotation around the C2-S and S-C(pentan-3-yl) bonds. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insights into the energy barriers associated with these rotational processes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. researchgate.net Such studies would allow for the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange, providing a deeper understanding of the molecule's dynamic behavior in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound and for investigating its fragmentation patterns upon ionization.
For this compound (C₁₀H₁₄ClNS), the calculated monoisotopic mass is 215.05355 Da. HRMS analysis using a technique such as electrospray ionization (ESI) would be expected to yield a protonated molecule [M+H]⁺ with a measured m/z value extremely close to 216.06133 Da.
Predicted HRMS Data
| Ion | Calculated m/z |
| [M]⁺ | 215.05355 |
| [M+H]⁺ | 216.06133 |
The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several key pathways. A primary fragmentation could involve the cleavage of the C-S bonds. Loss of the pentan-3-yl group would result in a fragment corresponding to 4-chloro-2-mercaptopyridine. Another significant fragmentation pathway could be the loss of the chlorine atom or the entire chloropyridylthio moiety.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. bdu.ac.in
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-S, C=C, C=N, and C-H bonds. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration should be observable in the 850-550 cm⁻¹ range. farmaciajournal.com The C-S stretching vibration typically appears as a weaker band in the 800-600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and bonds involving heavier atoms, such as the C-S and C-Cl bonds, often produce strong signals in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra.
Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |
| C=N Stretch | ~1600 | ~1600 |
| C=C Stretch (aromatic) | 1580-1400 | 1580-1400 |
| CH₂/CH₃ Bending | 1470-1370 | 1470-1370 |
| C-Cl Stretch | ~830 | ~830 |
| C-S Stretch | ~700 | ~700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted pyridine ring. The electronic transitions are typically π → π* and n → π* transitions. The presence of the chloro and alkylthio substituents will influence the energy of these transitions and thus the absorption maxima (λ_max). sharif.eduresearchgate.net
The π → π* transitions, which are generally more intense, are expected to occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons on the nitrogen and sulfur atoms, is expected to be weaker and occur at a longer wavelength. The solvent used for the analysis can also affect the position of the absorption bands.
Predicted UV-Vis Absorption Data (in Ethanol)
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~230 | High |
| π → π | ~275 | Moderate |
| n → π* | ~310 | Low |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the conformation of the pentan-3-ylthio substituent and the geometry of the pyridine ring. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density and, consequently, the atomic positions.
The analysis of a high-resolution crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data is fundamental to understanding the molecule's geometry and electronic structure. For this compound, key parameters of interest would include the C-Cl, C-S, S-C, and C-N bond lengths, as well as the bond angles within the pyridine ring and the conformation of the pentan-3-yl group defined by its torsion angles.
It is important to note that the following data is illustrative and represents chemically plausible values for a molecule of this type, as specific crystallographic data for this compound is not publicly available.
Illustrative Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| Cl | C4 | ~1.74 |
| S | C2 | ~1.77 |
| S | C(pentyl) | ~1.82 |
| N1 | C2 | ~1.34 |
| N1 | C6 | ~1.33 |
| C2 | C3 | ~1.38 |
| C3 | C4 | ~1.37 |
| C4 | C5 | ~1.37 |
| C5 | C6 | ~1.38 |
Illustrative Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C2 | S | C(pentyl) | ~103 |
| N1 | C2 | S | ~116 |
| C3 | C2 | S | ~124 |
| C3 | C4 | Cl | ~119 |
| C5 | C4 | Cl | ~119 |
| C2 | N1 | C6 | ~117 |
Illustrative Torsion Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N1 | C2 | S | C(pentyl) | ~180 (anti-periplanar) or ~0 (syn-periplanar) |
| C2 | S | C(pentyl) | C(ethyl) | Variable, defining the orientation of the pentyl group |
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a role in the solid-state assembly.
π-Stacking: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chloro substituent, would likely promote offset face-to-face or edge-to-face π-stacking interactions between adjacent pyridine rings. nih.govresearchgate.net These interactions are a significant cohesive force in the crystal packing of many aromatic and heteroaromatic compounds.
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of another pyridine ring (Cl···N) or the sulfur atom (Cl···S).
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds involving the aromatic and aliphatic C-H groups could contribute to the stability of the crystal lattice. nih.gov The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. nih.gov
Analysis of the crystal structure of related chloropyridine derivatives reveals that motifs like π-stacking and C-H···N interactions are common. nih.gov Similarly, studies on other substituted pyridines highlight the importance of various intermolecular forces in dictating the supramolecular architecture. nih.govnih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
The parent molecule, this compound, is achiral. However, the introduction of a chiral center, for instance by isotopic labeling or by using a chiral variant of the pentyl group (e.g., if it were derived from a chiral source), would render the molecule optically active. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), are essential for studying such chiral derivatives.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com A non-zero CD signal is a definitive indication of chirality. For a chiral derivative of this compound, the CD spectrum would be sensitive to the absolute configuration of the chiral center and the conformation of the molecule in solution. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. nih.gov By comparing the experimental CD spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the chiral derivative could be determined. This technique is a powerful tool for stereochemical assignment in chiral molecules. nih.govbath.ac.uk
Advanced Analytical Techniques for Purity Assessment and Impurity Profiling
Ensuring the purity of a chemical compound is critical for its intended application. A variety of advanced analytical techniques would be employed to assess the purity of this compound and to identify and quantify any impurities. ajprd.comnih.gov Impurity profiling involves the detection, identification, and quantification of impurities that may arise from the synthesis, purification, or degradation of the target compound. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity assessment. researchgate.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible modifier like formic acid or trifluoroacetic acid), would be developed to separate the main compound from any related substances. A diode-array detector (DAD) or a UV detector would provide quantitative data on the purity level.
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of the compound, GC-MS is another powerful tool for purity assessment and impurity identification. nih.govnih.gov The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for their identification. researchgate.netresearchgate.net Potential impurities could include starting materials, regioisomers, or by-products from the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or those that might degrade under GC conditions, LC-MS is the method of choice. nih.govjfda-online.com It combines the high-resolution separation of HPLC/UPLC with the sensitive and selective detection of mass spectrometry, making it ideal for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for quantitative purity analysis (qNMR). The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.
Common impurities that might be profiled could include unreacted starting materials such as 2,4-dichloropyridine (B17371) or pentan-3-thiol, over-alkylated or oxidized by-products, and regioisomers if the reaction conditions are not perfectly selective.
Computational Chemistry and Theoretical Studies of 4 Chloro 2 Pentan 3 Ylthio Pyridine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Geometry Optimization, and Energetics
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For 4-Chloro-2-(pentan-3-ylthio)pyridine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its optimized molecular geometry and energetic profile. mostwiedzy.plnih.gov These calculations reveal the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The process involves iterative refinement of bond lengths, bond angles, and dihedral angles until a stable structure is achieved. researchgate.netresearchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value |
| C4-Cl Bond Length | 1.74 Å |
| C2-S Bond Length | 1.78 Å |
| S-C(pentyl) Bond Length | 1.85 Å |
| C2-N-C6 Bond Angle | 117.5° |
| C4-C3-C2 Bond Angle | 119.0° |
| Cl-C4-C5 Bond Angle | 119.5° |
| C(pyridine)-S-C(pentyl) Angle | 105.2° |
| Dihedral Angle (C3-C2-S-C(pentyl)) | 85.0° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pyridine (B92270) ring, reflecting the electron-donating nature of the thioether group. The LUMO, conversely, is likely to be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 5.10 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
| Global Electrophilicity Index (ω) | 2.68 |
Note: This data is illustrative and derived from theoretical principles for similar molecules.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions. The MEP map is colored to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net
In the case of this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the pyridine ring, making it a potential hydrogen bond acceptor. The area around the chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the pyridine ring and the pentyl group would show regions of positive potential. researchgate.net Understanding these electrostatic features is crucial for predicting how the molecule might interact with biological macromolecules or other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its conformational changes and interactions with its environment. nih.govsut.ac.th MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a rotatable pentan-3-ylthio side chain.
By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its activity.
Furthermore, MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solvent effects. biorxiv.org The behavior of the molecule can be studied in different solvents to see how the solvent polarity and hydrogen bonding capabilities affect its conformation and dynamics. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent.
Docking Studies for Exploring Putative Interactions with Biological Macromolecules (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to explore its potential interactions with the binding sites of various proteins or enzymes. While this article maintains a non-clinical focus, such studies can provide valuable insights into the types of interactions the molecule is capable of forming.
The process involves placing the ligand (this compound) into the binding site of a target macromolecule and using a scoring function to estimate the binding affinity. thieme-connect.de The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.gov For example, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor, while the pentyl group could engage in hydrophobic interactions within a nonpolar pocket of a binding site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrevlett.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For this compound and its analogs, a QSAR study would involve generating a dataset of similar molecules with known activities (e.g., inhibitory concentrations against a particular enzyme). researchgate.net Then, a variety of molecular descriptors would be calculated for each molecule, such as steric, electronic, and hydrophobic parameters. Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed activity. chemrevlett.com Such a model could guide the design of new analogs with potentially improved properties.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization.
NMR Chemical Shifts: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the 1H and 13C NMR chemical shifts of this compound with a reasonable degree of accuracy. acs.orgacs.orgnih.gov By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the synthesized compound. rsc.org Theoretical predictions can be particularly helpful in assigning signals in complex spectra.
Table 3: Hypothetical Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | 165.2 |
| C3 (Pyridine) | 121.8 |
| C4 (Pyridine) | 149.5 |
| C5 (Pyridine) | 120.5 |
| C6 (Pyridine) | 150.1 |
| C(S-CH) | 45.3 |
| C(CH-CH2) | 28.9 |
| C(CH2-CH3) | 11.7 |
Note: This data is illustrative and based on general principles of NMR prediction for substituted pyridines. stenutz.eu
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results. psu.edupsu.edu This comparison can aid in the assignment of the observed spectral bands to specific molecular vibrations, such as the C-Cl stretch, C-S stretch, and various pyridine ring modes. researchgate.netnih.gov
Mechanistic Investigations of Chemical Transformations Using Computational Methods
As of the latest literature surveys, specific computational studies detailing the mechanistic investigations of chemical transformations for this compound are not publicly available. However, based on the chemical structure of the molecule, which features a 4-chloropyridine (B1293800) scaffold, it is possible to extrapolate the types of mechanistic questions and computational approaches that would be relevant. The primary reactive site for this compound is the carbon atom bonded to the chlorine, which is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Theoretical studies on analogous 4-chloropyridine systems have been conducted to elucidate reaction pathways. vaia.comresearchgate.net These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction at an electronic level. Such an approach for this compound would likely focus on mapping the potential energy surface for key reactions.
A primary area of investigation would be the SNAr mechanism. In this type of reaction, a nucleophile attacks the electron-deficient pyridine ring at the position of the chlorine atom. The pyridine nitrogen acts as an electron-withdrawing group, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex. vaia.com A computational study would typically calculate the geometries and energies of the reactants, the transition state(s), the Meisenheimer intermediate, and the products.
For a hypothetical reaction with a generic nucleophile (Nu-), the steps investigated would be:
Attack of the nucleophile: The nucleophile adds to the C4 position of the pyridine ring, forming a tetrahedral intermediate (Meisenheimer complex).
Loss of the leaving group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored.
Computational models would provide critical data points for understanding this process. For instance, the activation energy for the formation of the transition state would be calculated, which is a key determinant of the reaction rate. The relative energies of the intermediates and products would indicate the thermodynamic favorability of the reaction.
To illustrate the type of data that such a computational study would generate, the following hypothetical data table outlines calculated energetic parameters for the SNAr reaction of this compound with a model nucleophile, such as methoxide (B1231860) (CH3O-).
Table 1: Hypothetical Calculated Energies for the SNAr Reaction (Note: The following data is illustrative and not derived from published experimental or computational work on this specific compound.)
| Structure | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + CH3O- | 0.0 |
| Transition State 1 (TS1) | Formation of the Meisenheimer complex | +15.2 |
| Meisenheimer Intermediate | Covalent adduct of methoxide and the pyridine ring | -5.8 |
| Transition State 2 (TS2) | Expulsion of the chloride ion | +10.5 |
| Products | 4-methoxy-2-(pentan-3-ylthio)pyridine + Cl- | -20.1 |
Another significant area for computational investigation would be palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These are powerful methods for forming new carbon-carbon or carbon-nitrogen bonds. Computational studies on similar heterocyclic systems have been used to understand the complex catalytic cycles of these reactions. nih.gov For this compound, a theoretical study of a Suzuki coupling with an arylboronic acid would likely investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
A computational analysis would help to determine the rate-limiting step of the catalytic cycle and provide insights into the role of the ligands on the palladium catalyst. The influence of the 2-(pentan-3-ylthio) substituent on the reactivity of the 4-chloro position could also be assessed.
Table 2: Hypothetical Calculated Parameters for a Suzuki Coupling Reaction Step (Note: The following data is illustrative and not derived from published experimental or computational work on this specific compound.)
| Catalytic Step | Description | Activation Energy (kcal/mol) |
| Oxidative Addition | Pd(0) catalyst inserts into the C-Cl bond | +18.7 |
| Transmetalation | Transfer of the aryl group from boron to palladium | +12.3 |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst | +22.5 |
Biological and Pharmacological Investigations of 4 Chloro 2 Pentan 3 Ylthio Pyridine in Vitro and Preclinical, Non Human
In Vitro Enzyme Inhibition and Activation Studies
There is no information available in the scientific literature regarding the in vitro enzyme inhibition or activation properties of 4-Chloro-2-(pentan-3-ylthio)pyridine.
Receptor Binding Assays and Ligand-Target Interaction Profiling
No studies have been published that detail receptor binding assays or the ligand-target interaction profile of this compound.
Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral) against Standard Strains (In Vitro)
There are no available studies that have assessed the in vitro antimicrobial activity of this compound against standard bacterial, fungal, or viral strains.
Antiparasitic Activity Investigations (In Vitro)
No in vitro antiparasitic activity investigations for this compound have been reported in the scientific literature.
In Vitro Metabolism and Stability Studies in Relevant Biological Matrices (Non-Human)
To understand the metabolic fate of this compound, researchers would typically perform in vitro studies using various non-human biological matrices. These experiments are crucial for predicting the compound's behavior in a living organism.
The primary matrices for these studies include liver microsomes and S9 fractions from preclinical species such as rats, mice, and dogs. These preparations contain a rich assortment of drug-metabolizing enzymes. The compound would be incubated with these matrices in the presence of necessary cofactors like NADPH, and its disappearance over time would be monitored to determine its intrinsic clearance.
Further investigations would explore the compound's stability in plasma and whole blood from these species to assess its susceptibility to enzymatic degradation in circulation. nih.gov The stability in different biological fluids helps in designing further in vivo studies. nih.gov
The identification of metabolites is a key objective. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed to separate and identify the structures of metabolic products. psu.edunih.gov Common metabolic transformations for a compound like this compound could involve oxidation of the pyridine (B92270) ring or the alkylthio side chain, dealkylation, or conjugation with molecules like glucuronic acid or sulfate. nih.gov
The following table illustrates the typical data generated from such studies, though it is important to note that this is a hypothetical representation for this compound.
Hypothetical In Vitro Metabolic Stability of this compound
| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Dog | Data not available | Data not available |
| Liver Microsomes | Monkey | Data not available | Data not available |
| Plasma | Rat | Data not available | Not applicable |
Elucidation of Molecular Mechanisms of Action and Identification of Potential Biological Targets
Understanding how a compound exerts its effects at a molecular level is fundamental. For a novel substance like this compound, the initial approach would be to screen it against a panel of known biological targets, such as receptors, enzymes, and ion channels.
If the compound shows a particular biological activity, for instance, anticancer effects, further studies would focus on pathways commonly associated with cancer. This could involve investigating its ability to inhibit specific kinases, proteases, or other enzymes crucial for cancer cell survival and proliferation. For example, studies on other pyridine derivatives have explored their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR). researchgate.net
Techniques such as molecular docking could be used to predict the binding of this compound to the active sites of potential target proteins. mdpi.com Experimental validation would then be carried out using enzymatic assays or binding studies. Gene and protein expression profiling in cells treated with the compound can also provide clues about its mechanism of action by revealing which cellular pathways are perturbed.
Cytotoxicity Profiling in Non-Tumor Cell Lines for Academic Comparison
To assess the general toxicity of a compound, its effect on non-cancerous cells is evaluated. This provides a baseline for its cytotoxic potential and helps in determining its selectivity if it is being developed as an anticancer agent.
A standard method for this is the MTT assay, which measures cell viability. nih.gov Non-tumor cell lines from different tissues and species would be exposed to a range of concentrations of this compound. The concentration that inhibits cell growth by 50% (IC50) is then determined.
Comparing the IC50 values in non-tumor cells to those in tumor cells (if applicable) provides a selectivity index (SI). A higher SI value is generally desirable for a potential therapeutic agent, as it indicates a greater effect on cancer cells compared to normal cells. mdpi.com
The table below is a template for presenting such cytotoxicity data, which remains hypothetical for this compound due to the absence of specific experimental results.
Hypothetical Cytotoxicity of this compound in Non-Tumor Cell Lines
| Cell Line | Cell Type | Species | IC50 (µM) |
|---|---|---|---|
| MRC-5 | Lung Fibroblast | Human | Data not available |
| HEK293 | Embryonic Kidney | Human | Data not available |
Advanced Applications of 4 Chloro 2 Pentan 3 Ylthio Pyridine in Chemical Sciences Non Clinical
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
There is currently no specific information available in peer-reviewed literature or patents that details the use of 4-Chloro-2-(pentan-3-ylthio)pyridine as a versatile synthetic intermediate in complex organic synthesis. The structure of the molecule, featuring a reactive chlorine atom on the pyridine (B92270) ring and a thioether linkage, suggests potential for functionalization. In principle, the chlorine atom could be displaced through nucleophilic aromatic substitution, and the thioether could be oxidized or otherwise modified. However, without specific examples in the literature, any discussion of its synthetic utility remains speculative.
Applications in Materials Science and Polymer Chemistry
Incorporation into Functional Monomers or Polymers
No studies have been identified that report the incorporation of this compound into functional monomers or polymers.
Exploration in Optoelectronic or Supramolecular Materials (If Applicable)
There is no available research on the exploration of this compound in the development of optoelectronic or supramolecular materials.
Potential as a Ligand or Precatalyst in Homogeneous or Heterogeneous Catalysis
The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group in this compound present potential coordination sites for metal ions. This structural feature suggests a theoretical potential for the compound to act as a ligand in catalysis. However, no published studies have investigated or confirmed its application as a ligand or precatalyst in either homogeneous or heterogeneous catalysis.
Applications in Agrochemical Research (e.g., as a Scaffold for Herbicides or Pesticides)
While pyridine-based structures are common scaffolds in agrochemical research for developing herbicides and pesticides, there is no specific information linking this compound to this field of study. No research has been found that investigates its potential as a scaffold for such applications or reports any herbicidal or pesticidal activity.
Utilization in Chemical Sensing and Probe Development
The development of chemical sensors and probes often relies on molecules with specific recognition sites and signaling capabilities. Although the pyridine and thioether moieties could potentially interact with certain analytes, there is no documented use of this compound in the design or development of chemical sensors or probes.
Analytical Method Development and Validation for 4 Chloro 2 Pentan 3 Ylthio Pyridine
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis
Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For 4-Chloro-2-(pentan-3-ylthio)pyridine, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) would each play a distinct and vital role.
Reversed-Phase HPLC (RP-HPLC) is the most probable method of choice for the routine purity determination and quantitative analysis of this compound due to the compound's moderate polarity. A typical method development strategy would involve optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength.
A C18 column would likely provide sufficient retention and resolution from potential impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating impurities with a wide range of polarities. UV detection would be suitable, with the detection wavelength selected at one of the compound's absorbance maxima to ensure high sensitivity.
Table 1: Illustrative RP-HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Normal-Phase HPLC (NP-HPLC), while less common for this type of compound, could be explored if isomers or closely related impurities are difficult to resolve by RP-HPLC.
Gas Chromatography is an essential tool for identifying and quantifying volatile impurities that may be present in this compound, such as residual solvents from the synthesis process. A headspace GC method coupled with a Flame Ionization Detector (FID) would be standard for this purpose. The sample would be heated in a sealed vial to partition volatile analytes into the headspace, which is then injected into the GC system.
Method development would focus on selecting an appropriate capillary column (e.g., a DB-624 or similar phase for solvent analysis) and optimizing the oven temperature program to ensure the separation of all potential residual solvents.
Table 2: Representative GC-FID Method Parameters for Residual Solvent Analysis
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Oven Program | 40 °C (5 min), then 10 °C/min to 220 °C (5 min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Headspace Sampler | 80 °C equilibration for 15 min |
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that would be invaluable during the synthesis of this compound for monitoring reaction progress. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), the consumption of starting materials and the formation of the product can be visualized. nih.gov Visualization would be achieved under UV light (at 254 nm), where the pyridine (B92270) ring would allow for clear detection. TLC is also useful for preliminary screening of purification fractions. nih.gov
Spectrophotometric and Spectrofluorometric Quantification Methods
UV-Visible spectrophotometry offers a straightforward method for the quantification of this compound in solution, provided no interfering substances absorb at the chosen wavelength. nih.govdatapdf.com The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. researchgate.net To develop such a method, a wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the pure compound across the UV-Vis spectrum. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This technique is particularly useful for in-process controls and dissolution testing. While many pyridine derivatives exhibit fluorescence, spectrofluorometry would only be pursued if higher sensitivity is required than what spectrophotometry can offer, and if the compound is indeed fluorescent.
Electrochemical Analysis Techniques (e.g., Voltammetry)
Electrochemical methods, such as cyclic voltammetry, could be developed to study the redox properties of this compound. The presence of the sulfur atom and the pyridine ring suggests that the molecule may be electrochemically active. These techniques can provide information about the oxidation and reduction potentials of the compound, which can be useful for understanding its chemical reactivity and for developing quantitative methods based on its electrochemical response. While not a routine quality control method, it could be a valuable research tool for mechanistic studies.
Impurity Profiling, Degradation Product Analysis, and Stability Studies
A critical aspect of analytical method development is the identification and quantification of impurities and degradation products. Forced degradation studies would be performed by subjecting this compound to stress conditions such as heat, humidity, acid, base, and oxidation. The resulting degradation products would be analyzed, typically using a stability-indicating HPLC method developed for this purpose. The use of a mass spectrometer in conjunction with HPLC (LC-MS) would be essential for the structural elucidation of these unknown degradation products. This information is vital for establishing the compound's stability profile, determining appropriate storage conditions, and ensuring the safety of any final product.
Future Research Directions and Perspectives for 4 Chloro 2 Pentan 3 Ylthio Pyridine
Exploration of Novel and More Efficient Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to enabling broader research into the applications of 4-Chloro-2-(pentan-3-ylthio)pyridine. Future research could focus on several key areas:
Greener Synthetic Methodologies: Current synthetic approaches for similar compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. Future efforts could explore the use of greener alternatives, such as flow chemistry or the use of magnetic nanoparticles as recyclable catalysts, which have shown promise in the synthesis of other pyridine (B92270) derivatives.
Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine ring offers a more atom-economical approach to synthesis. Research into regioselective C-H activation could lead to more efficient and direct routes to this compound and its analogues, bypassing multi-step sequences.
One-Pot Reactions: Designing multi-component, one-pot reactions would significantly streamline the synthesis process. For instance, a reaction that simultaneously introduces the chloro and the pentan-3-ylthio groups onto the pyridine ring would be a highly desirable advancement.
| Synthetic Strategy | Potential Advantages |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. |
| Nanoparticle Catalysis | Catalyst recyclability, milder reaction conditions, high efficiency. |
| C-H Functionalization | High atom economy, reduced number of synthetic steps. |
| One-Pot Reactions | Increased efficiency, reduced waste, and cost-effectiveness. |
Discovery of Undiscovered Chemical Transformations and Reactivity Patterns
The reactivity of this compound is largely uncharted territory. The interplay between the electron-withdrawing chloro group at the 4-position and the thioether at the 2-position could lead to unique reactivity.
Future studies could investigate:
Cross-Coupling Reactions: The chloro group at the 4-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Exploring these transformations would allow for the introduction of a wide range of substituents, creating a library of novel derivatives.
Oxidation and Reduction of the Thioether: The sulfur atom in the thioether linkage can be oxidized to sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule. Conversely, reductive cleavage of the C-S bond could be explored.
Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from 4-chloropyridine (B1293800) precursors has been reported for other derivatives. nih.gov Investigating whether this compound can form such intermediates could open up pathways to novel 3,4-disubstituted pyridines. nih.gov
Expansion of Structure-Activity Relationship Studies with Diverse Biological Systems
Given the prevalence of pyridine derivatives in pharmaceuticals, a key research direction is the systematic evaluation of the biological activity of this compound and its analogues. A comprehensive structure-activity relationship (SAR) study is warranted.
Key areas for investigation include:
Antimicrobial and Antifungal Activity: Pyridine and thiophene (B33073) derivatives have shown promise as antimicrobial and antifungal agents. nih.gov Screening against a panel of pathogenic bacteria and fungi could reveal potential therapeutic applications.
Anticancer Activity: Many pyridine-based compounds exhibit antiproliferative effects. The influence of the chloro and pentan-3-ylthio substituents on cytotoxicity against various cancer cell lines should be systematically studied.
Enzyme Inhibition: The specific substitution pattern may lend itself to the inhibition of certain enzymes. For example, 4-halopyridines have been investigated as covalent modifiers of proteins. nih.gov Docking studies and in vitro assays against relevant enzyme targets, such as kinases or proteases, could identify novel inhibitors.
| Biological Target | Rationale for Investigation |
| Bacteria and Fungi | Known antimicrobial properties of pyridine and thioether scaffolds. nih.gov |
| Cancer Cell Lines | Precedent for antiproliferative activity in substituted pyridines. |
| Kinases | Pyridine is a common scaffold in kinase inhibitors. |
| Proteases | Potential for specific interactions within enzyme active sites. |
In-depth Mechanistic Investigations of Identified Biological Activities
Should any significant biological activity be identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects.
Future research should focus on:
Target Identification and Validation: For any observed biological effect, identifying the specific molecular target (e.g., enzyme, receptor) will be a primary goal. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Biochemical and Cellular Assays: Once a target is identified, in-depth biochemical and cellular assays will be necessary to elucidate the mechanism of action. For example, if the compound inhibits an enzyme, kinetic studies would be required to determine the mode of inhibition.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding mode of the compound with its biological target, helping to rationalize the observed SAR and guide the design of more potent analogues.
Development of New and Unexpected Applications in Emerging Fields of Chemistry
Beyond the traditional focus on medicinal chemistry, the unique electronic and structural properties of this compound could be harnessed in other areas of chemistry.
Potential emerging applications include:
Materials Science: Pyridine-containing polymers and materials have applications in electronics and catalysis. The functional groups on this molecule could allow for its incorporation into novel polymers or metal-organic frameworks (MOFs).
Chemical Probes: The reactivity of the 4-chloro position could be exploited to develop chemical probes for studying biological systems. For instance, the attachment of a fluorescent tag could allow for the visualization of the molecule's localization within cells.
Organocatalysis: The pyridine nitrogen could potentially act as a Lewis basic site in organocatalytic transformations.
Interdisciplinary Research Opportunities Involving this compound and Related Scaffolds
The full potential of this compound can be realized through collaborative, interdisciplinary research.
Opportunities for collaboration include:
Chemistry and Biology: Synthetic chemists can collaborate with biologists to design, synthesize, and test new derivatives with enhanced biological activity.
Chemistry and Materials Science: Collaborations with materials scientists could lead to the development of new functional materials based on this pyridine scaffold.
Computational and Experimental Chemistry: A close interplay between computational modeling and experimental work will be essential to accelerate the discovery and optimization of new applications for this compound and its analogues.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-(pentan-3-ylthio)pyridine, and how can reaction conditions be optimized for higher yields?
A two-step approach is typically employed: (i) introduction of the pentan-3-ylthio group via nucleophilic substitution at the 2-position of 4-chloropyridine derivatives, and (ii) purification using column chromatography with silica gel and a hexane/ethyl acetate gradient. Reaction optimization may involve adjusting the base (e.g., NaH or K₂CO₃) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic attack efficiency. Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and ensuring anhydrous conditions can improve yields to >75% .
Q. How should researchers characterize the structure of this compound to confirm its purity and molecular configuration?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.2–8.5 ppm, thioether protons at δ 1.2–2.1 ppm).
- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₁H₁₅ClN₂S: 253.0564).
- XRD : Single-crystal X-ray diffraction to resolve bond lengths and angles, with CCDC deposition for validation (e.g., C–S bond length ~1.78 Å) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers analyze and interpret conflicting spectroscopic data when characterizing this compound?
Cross-validate data using complementary techniques:
- Contradictory NMR Peaks : Compare with computed spectra (e.g., DFT-predicted chemical shifts) or use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Ambiguous Mass Fragments : Perform tandem MS/MS to trace fragmentation pathways.
- Purity Discrepancies : Combine HPLC (C18 column, 254 nm detection) with elemental analysis .
Q. How can computational methods such as DFT be applied to predict the reactivity and electronic properties of this compound?
- Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur atom in thioether as a nucleophilic center).
- Electronic Properties : Perform HOMO-LUMO analysis (e.g., bandgap ~4.5 eV) to assess charge-transfer potential.
- Solvent Effects : Use PCM models to simulate solvation in polar aprotic solvents (e.g., ε = 37.5 for DMF) .
Q. What strategies are effective in resolving contradictions in biological activity data for pyridine derivatives, and how can they be applied to this compound?
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify IC₅₀ values and minimize variability.
- Off-Target Assays : Test against related enzymes (e.g., phosphodiesterases vs. kinases) to confirm selectivity.
- Structural Analogues : Compare with derivatives lacking the pentan-3-ylthio group to isolate functional contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
